molecular formula C7H15N3O B13960001 1-Nitroso-4-propylpiperazine CAS No. 70167-73-6

1-Nitroso-4-propylpiperazine

Cat. No.: B13960001
CAS No.: 70167-73-6
M. Wt: 157.21 g/mol
InChI Key: BRIWKYADNVJFQN-UHFFFAOYSA-N
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Description

1-Nitroso-4-propylpiperazine is an organic compound with the molecular formula C7H15N3O It belongs to the class of nitroso compounds, characterized by the presence of a nitroso group (-NO) attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroso-4-propylpiperazine can be synthesized through the nitrosation of 4-propylpiperazine. The reaction typically involves the use of sodium nitrite (NaNO2) in an acidic medium, such as hydrochloric acid (HCl), to introduce the nitroso group onto the piperazine ring . The reaction is carried out at a controlled temperature to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Nitroso-4-propylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Nitroso-4-propylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitroso-4-propylpiperazine involves its interaction with molecular targets through the nitroso group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

  • 1-Nitroso-4-methylpiperazine
  • 1-Nitroso-4-ethylpiperazine
  • 1-Nitroso-4-butylpiperazine

Comparison: 1-Nitroso-4-propylpiperazine is unique due to its specific propyl substituent, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a distinct steric and electronic environment, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

CAS No.

70167-73-6

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-nitroso-4-propylpiperazine

InChI

InChI=1S/C7H15N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-7H2,1H3

InChI Key

BRIWKYADNVJFQN-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)N=O

Origin of Product

United States

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